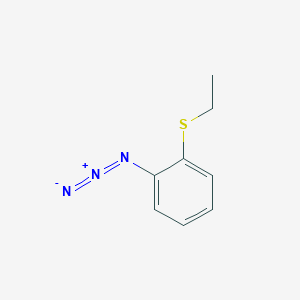

1-Azido-2-(ethanesulfonyl)benzene

Descripción

1-Azido-2-(ethanesulfonyl)benzene is an aromatic compound featuring an azide (-N₃) group at the 1-position and an ethanesulfonyl (-SO₂C₂H₅) group at the 2-position of the benzene ring. The ethanesulfonyl moiety imparts strong electron-withdrawing characteristics, influencing reactivity in cycloaddition, substitution, and organocatalytic reactions.

Propiedades

IUPAC Name |

1-azido-2-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMWZKAUAUQTMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

1-Azido-2-(ethylsulfanyl)benzene Derivatives

- Structure : Replace the sulfonyl (-SO₂-) group with sulfanyl (-S-), as seen in compounds like 2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (C₁₀H₁₃N₃S) and 2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (C₉H₁₀ClN₃S) .

- Reactivity : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing the ring’s electrophilicity. This results in slower cycloaddition kinetics compared to sulfonyl-containing analogs.

- Applications : Primarily used in DA-mediated cyclizations to synthesize dihydrobenzothiophene derivatives .

1-Azido-2-(trifluoromethyl)benzene

- Structure : Trifluoromethyl (-CF₃) replaces ethanesulfonyl (-SO₂C₂H₅) .

- Electronic Effects : -CF₃ is a strong electron-withdrawing group but lacks the sulfonyl group’s capacity for hydrogen bonding.

- Stability : Exhibits higher thermal stability due to the inert C-F bonds, whereas the sulfonyl group may participate in hydrolysis under acidic/basic conditions.

- Applications : Used in click chemistry and as a precursor for fluorinated pharmaceuticals .

1-Azido-2-halobenzenes (Cl, Br, I)

- Structure : Halogens (Cl, Br) replace the ethanesulfonyl group, e.g., 1-Azido-2-chlorobenzene (C₆H₄ClN₃) and 1-Azido-2-bromobenzene (C₆H₄BrN₃) .

- Reactivity : Halogens act as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions. In contrast, sulfonyl groups are poor leaving groups but enhance NAS via electron withdrawal.

- Safety : Azido-halobenzenes pose explosion risks due to the combination of azide and halogen .

1-Azido-2-(propargyloxy)benzene

- Structure : Propargyloxy (-O-C≡CH) substituent at the 2-position (C₉H₇N₃O) .

- Reactivity : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles. The ethanesulfonyl analog is less suited for CuAAC but may undergo Staudinger or Huisgen reactions.

- Applications : Key in bioconjugation and polymer chemistry .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.